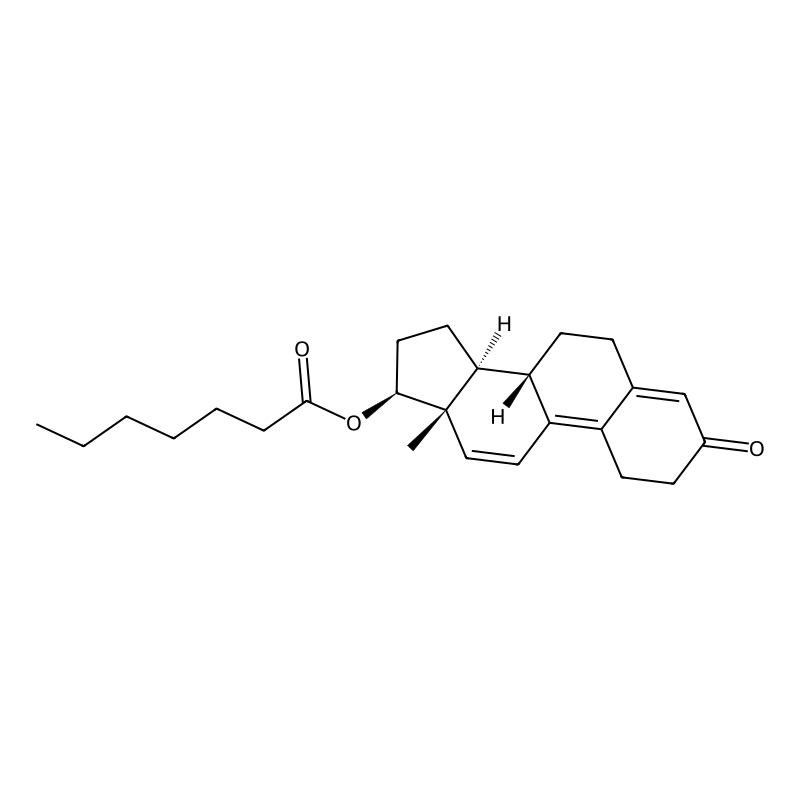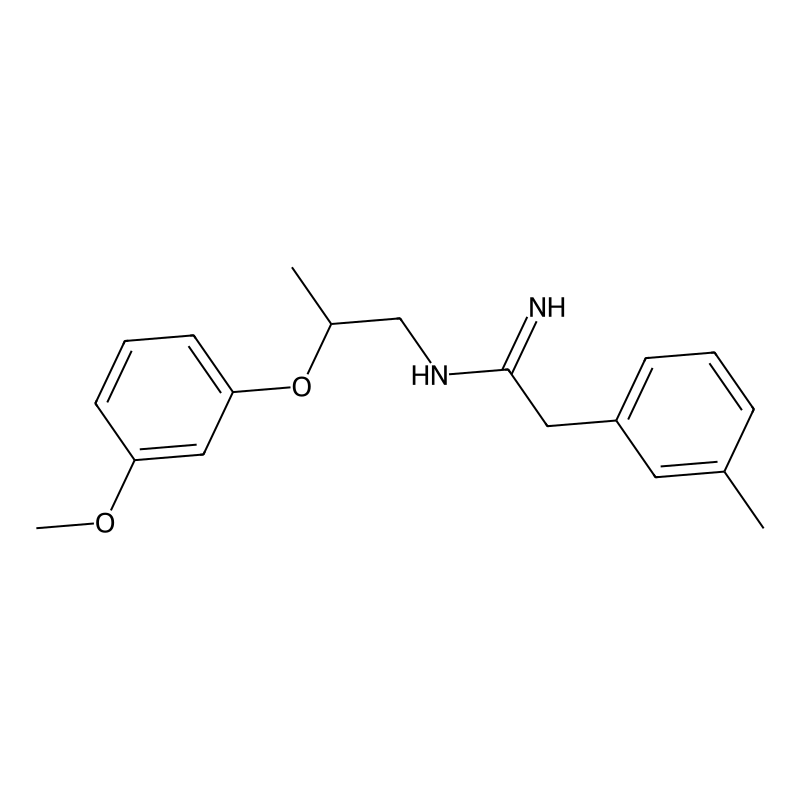Pinacolone oxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry
Method of Application: Oximes act as antidotes against nerve agents by reactivating the enzyme—acetylcholinesterase (AChE).
Results: Despite scientific advancements, OP poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide.
Organic Synthesis, Material Science, and Biotechnology
Pinacol Pinacolone Rearrangement
Method of Application: This rearrangement involves the shift of two adjacent atoms.
Pharmaceutical Industry
Agriculture
Semipinacol Rearrangement
Method of Application: This rearrangement involves rearrangement under basic conditions where it is impossible to form a carbocation.
Pesticides, Fungicides, and Herbicides
Application: Pinacolone is produced in large amounts for use in fungicides, herbicides, and pesticides.
Synthesis of Vibunazole
Pinacolone oxime is an organic compound derived from pinacolone, which has the chemical formula C6H13NO and is characterized by the presence of an oxime functional group. This compound is notable for its structural features, including a carbonyl group adjacent to a hydroxylamine group, which contributes to its reactivity and potential applications in various chemical contexts. Pinacolone itself is a ketone formed through the pinacol rearrangement, a well-known reaction in organic chemistry where a diol is converted into a ketone under acidic conditions .
- Formation of Oximes: Pinacolone can react with hydroxylamine to form pinacolone oxime. This reaction involves nucleophilic addition of the hydroxylamine to the carbonyl carbon of pinacolone, followed by dehydration to yield the oxime.
- Rearrangements: Pinacolone oxime can undergo rearrangements under certain conditions, including Beckmann rearrangement, where it transforms into an amide upon treatment with acid or heat. This reaction is significant in synthetic organic chemistry for producing various nitrogen-containing compounds.
- Cyclization Reactions: The oxime group can also participate in cyclization reactions, leading to the formation of heterocyclic compounds. Such transformations often involve the use of acids or bases to promote intramolecular reactions.
Research indicates that pinacolone oxime exhibits biological activity that may have implications in medicinal chemistry. Some studies suggest that it possesses antimicrobial properties and may inhibit certain enzymes, making it a candidate for further investigation in drug development. The specific mechanisms of action and therapeutic potential are still under exploration, but preliminary findings highlight its relevance in pharmacological research .
The synthesis of pinacolone oxime typically involves the following methods:
- Direct Oximation:
- Reacting pinacolone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) leads to the formation of pinacolone oxime.
- The reaction can be represented as follows:text
C6H12O + NH2OH → C6H13NO + H2O
- Beckmann Rearrangement:
- Pinacolone oxime can also be synthesized via Beckmann rearrangement from related ketoximes under acidic conditions, converting them into amides.
- Alternative Methods:
- Other synthetic routes may involve modifications of existing organic compounds through various organic transformations, including reduction and substitution reactions.
Pinacolone oxime finds applications across multiple domains:
- Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Ligands in Coordination Chemistry: Pinacolone oxime can act as a ligand for metal ions, facilitating coordination chemistry applications.
- Analytical Chemistry: It can be used as a reagent for detecting carbonyl compounds due to its ability to form stable derivatives.
Interaction studies involving pinacolone oxime focus on its reactivity with various electrophiles and nucleophiles. Research has shown that pinacolone oxime can form adducts with carbonyl compounds and other electrophiles, leading to complex reaction pathways. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in materials science .
Pinacolone oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Acetophenone oxime | Aromatic ketoxime | Exhibits distinct reactivity due to aromatic stabilization. |
| Benzophenone oxime | Aromatic ketoxime | Similar reactivity but with different steric factors affecting outcomes. |
| Cyclohexanone oxime | Cyclic ketoxime | Shows unique properties due to ring strain and steric hindrance. |
Pinacolone oxime is unique due to its specific structure derived from pinacolone, which influences its chemical behavior and potential applications distinctively compared to these similar compounds.








